molecular formula C22H24N2O5S B2899269 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 866895-28-5

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2899269
CAS No.: 866895-28-5
M. Wt: 428.5
InChI Key: KAPSXUHRZPWGDF-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the ethoxy group: Ethylation of the quinoline core using ethyl iodide in the presence of a base.

    Sulfonylation: Reaction of the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Morpholine substitution: Introduction of the morpholinyl group through nucleophilic substitution using morpholine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methoxy groups.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to its specific substituents, which may confer unique chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

4-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-3-29-17-6-9-20-19(14-17)22(24-10-12-28-13-11-24)21(15-23-20)30(25,26)18-7-4-16(27-2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPSXUHRZPWGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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